molecular formula C14H23IN2OS B1416837 (E)-[(3,5-dimethylpiperidin-1-yl)(methylsulfanyl)methylidene](furan-2-ylmethyl)amine hydroiodide CAS No. 1173605-91-8

(E)-[(3,5-dimethylpiperidin-1-yl)(methylsulfanyl)methylidene](furan-2-ylmethyl)amine hydroiodide

Cat. No. B1416837
M. Wt: 394.32 g/mol
InChI Key: HLHZDAHVFAQNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-[(3,5-dimethylpiperidin-1-yl)(methylsulfanyl)methylidene](furan-2-ylmethyl)amine hydroiodide is a useful research compound. Its molecular formula is C14H23IN2OS and its molecular weight is 394.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-[(3,5-dimethylpiperidin-1-yl)(methylsulfanyl)methylidene](furan-2-ylmethyl)amine hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-[(3,5-dimethylpiperidin-1-yl)(methylsulfanyl)methylidene](furan-2-ylmethyl)amine hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Heterocyclic Compounds

Furanyl- and piperidinyl- based compounds are crucial in drug design due to their presence in a wide array of bioactive molecules. The inclusion of furan rings, for instance, is a common strategy in medicinal chemistry to enhance the biological activity of pharmaceuticals. A review highlighted the significance of furan and thiophene derivatives in purine and pyrimidine nucleobases, nucleosides, and their analogues, showcasing their potential in antiviral, antitumor, antimycobacterial, and antiparkinsonian activities (Ostrowski, 2022).

Biocatalytic Valorization of Furans

The valorization of furans derived from biomass into valuable chemicals presents a sustainable approach in green chemistry. Biocatalysis offers a promising avenue for the selective modification of furans under mild conditions, potentially applicable to derivatives of “(E)-(3,5-dimethylpiperidin-1-yl)(methylsulfanyl)methylideneamine hydroiodide”. A review discussed the biocatalytic transformations of furans, emphasizing the role of enzymes in achieving selective synthesis and functionalization of furan derivatives, which could extend to the compound (Domínguez de María & Guajardo, 2017).

Heterocyclic Amines in Health Research

The study of heterocyclic amines, particularly those with furan and piperidine moieties, is also significant in health-related research. For example, furan fatty acids, which may share structural similarities with the compound of interest, have been studied for their potential health benefits, including antioxidant and anti-inflammatory activities. However, the health implications of these compounds, such as their role in diabetes and renal health, remain a topic of ongoing research and debate (Xu et al., 2017).

properties

IUPAC Name

methyl N-(furan-2-ylmethyl)-3,5-dimethylpiperidine-1-carboximidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS.HI/c1-11-7-12(2)10-16(9-11)14(18-3)15-8-13-5-4-6-17-13;/h4-6,11-12H,7-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHZDAHVFAQNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=NCC2=CC=CO2)SC)C.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23IN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-[(3,5-dimethylpiperidin-1-yl)(methylsulfanyl)methylidene](furan-2-ylmethyl)amine hydroiodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-[(3,5-dimethylpiperidin-1-yl)(methylsulfanyl)methylidene](furan-2-ylmethyl)amine hydroiodide
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Reactant of Route 2
(E)-[(3,5-dimethylpiperidin-1-yl)(methylsulfanyl)methylidene](furan-2-ylmethyl)amine hydroiodide
Reactant of Route 3
(E)-[(3,5-dimethylpiperidin-1-yl)(methylsulfanyl)methylidene](furan-2-ylmethyl)amine hydroiodide
Reactant of Route 4
(E)-[(3,5-dimethylpiperidin-1-yl)(methylsulfanyl)methylidene](furan-2-ylmethyl)amine hydroiodide
Reactant of Route 5
(E)-[(3,5-dimethylpiperidin-1-yl)(methylsulfanyl)methylidene](furan-2-ylmethyl)amine hydroiodide
Reactant of Route 6
(E)-[(3,5-dimethylpiperidin-1-yl)(methylsulfanyl)methylidene](furan-2-ylmethyl)amine hydroiodide

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